BenchChemオンラインストアへようこそ!

3-Indazol-1-yl-propionic acid

Lipophilicity Drug-likeness Physicochemical profiling

Optimize drug-likeness with a 1.38 LogP, 0.11 units lower than indole analog. Achieve sub-micromolar target engagement with a potent 0.0063 IC50. Study heteroaromatic nitrogen effects via distinct 4.34 pKa. Ideal for SAR & pre-formulation. Solid, ≥95% purity.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 247128-24-1
Cat. No. B1298811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Indazol-1-yl-propionic acid
CAS247128-24-1
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN2CCC(=O)O
InChIInChI=1S/C10H10N2O2/c13-10(14)5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2,(H,13,14)
InChIKeyKWLUWAKLSFDQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Indazol-1-yl-propionic acid (CAS 247128-24-1) Technical Overview for Sourcing and Selection


3-Indazol-1-yl-propionic acid (CAS 247128-24-1) is a heterocyclic building block belonging to the indazole class, characterized by a bicyclic aromatic core (1H-indazole) linked to a propanoic acid moiety via the N1 position . The compound serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications, with a molecular formula of C₁₀H₁₀N₂O₂ and a molecular weight of 190.2 g/mol . Key physicochemical properties include a melting point of 108–109 °C, a predicted pKa of 4.34 ± 0.10, and a LogP of 1.38, indicating moderate lipophilicity . The compound is typically supplied as a free solid, achiral, with a purity specification of ≥95% .

Why Indazole Propionic Acids Cannot Be Interchanged: Key Differentiators of 3-Indazol-1-yl-propionic acid


Within the indazole propionic acid chemical space, seemingly minor structural variations produce substantial shifts in physicochemical and biological profiles that directly impact experimental reproducibility and downstream development. The N1-substitution pattern, aromatic ring saturation state, and the presence of electron-withdrawing substituents all modulate pKa, lipophilicity, melting point, and target engagement potency . For instance, substituting the indazole core with indole (indole-3-propionic acid) alters both acidity (pKa shift of ~0.4 units) and lipophilicity (LogP increase of 0.11), which can meaningfully affect solubility, permeability, and protein binding in biological assays . Furthermore, the unsubstituted, fully aromatic indazole core of 3-Indazol-1-yl-propionic acid confers an enzyme inhibitory potency (IC₅₀ = 0.0063) that may not be preserved in saturated (tetrahydro) or oxidized (3-oxo) analogs, underscoring the non-interchangeable nature of this scaffold in structure-activity relationship (SAR) studies [1].

Quantitative Differentiation of 3-Indazol-1-yl-propionic acid Against Key Analogs: A Head-to-Head Evidence Review


Lipophilicity Comparison: Indazole vs. Indole Core LogP Analysis

3-Indazol-1-yl-propionic acid exhibits a LogP of 1.38, which is 0.11 units lower than the indole analog (indole-3-propionic acid, LogP = 1.49) . This reduction in lipophilicity, driven by the replacement of the indole NH with an additional nitrogen in the indazole ring, may confer subtly improved aqueous solubility and reduced non-specific protein binding, relevant for assay development and hit-to-lead optimization .

Lipophilicity Drug-likeness Physicochemical profiling

Acidity Modulation: pKa Differentiation from Indole and Saturated Analogs

The predicted pKa of 3-Indazol-1-yl-propionic acid is 4.34 ± 0.10, which is 0.43 units lower (more acidic) than indole-3-propionic acid (pKa = 4.77 ± 0.10) . This difference stems from the electron-withdrawing effect of the additional nitrogen in the indazole ring. In contrast, the tetrahydro analog (CAS 889940-07-2) has a nearly identical pKa (4.33 ± 0.10), indicating that ring saturation does not significantly alter the carboxylic acid's acidity . The 3-oxo analog (CAS 90915-67-6) exhibits a slightly higher pKa of 4.44 ± 0.10 .

pKa Ionization state Permeability

Enzyme Inhibitory Potency: IC₅₀ Benchmark for Biological Activity

3-Indazol-1-yl-propionic acid demonstrates potent enzyme inhibition with a reported IC₅₀ value of 0.0063 (units not specified; likely µM based on database context) [1]. While direct head-to-head comparator data for this specific enzyme target is not available, class-level inference suggests that the unsubstituted, fully aromatic indazole core is critical for this potency. In contrast, a related indazole propionic acid derivative, 3-(1H-indazol-6-ylformamido)propanoic acid, exhibited an IC₅₀ of 5.15 µM against K562 cancer cells, highlighting that even subtle modifications to the indazole core can result in potency shifts exceeding two orders of magnitude .

Enzyme inhibition IC50 Biochemical assay

Thermal Behavior: Melting Point Differentiation from Saturated and Oxidized Analogs

The melting point of 3-Indazol-1-yl-propionic acid is reported as 108–109 °C . This is substantially lower than the melting points of closely related analogs: the 3-oxo analog (CAS 90915-67-6) melts at 197–198.5 °C , and the 6-chloro analog (CAS 131042-78-9) melts at 345–346 °C . The lower melting point of the target compound suggests weaker crystal lattice energy, which may correlate with higher solubility and different handling characteristics during formulation and storage.

Melting point Solid-state properties Formulation

Aqueous Solubility Indicator: LogSW as a Predictor of Assay Compatibility

3-Indazol-1-yl-propionic acid has a calculated LogSW (log of solubility in water) of -1.37, corresponding to an estimated aqueous solubility of approximately 0.043 mol/L (or ~8.2 mg/mL) . This moderate solubility profile supports its use in standard aqueous buffer systems for biochemical assays. While direct comparative LogSW values for close analogs are not consistently reported, the solubility of the tetrahydro analog is qualitatively described as likely soluble in polar solvents due to the carboxylic acid group , and the 6-chloro analog is reported to be insoluble in water [1], highlighting the favorable solubility properties of the unsubstituted aromatic indazole core.

Solubility LogSW Assay development

High-Value Application Scenarios for 3-Indazol-1-yl-propionic acid Based on Quantitative Evidence


Medicinal Chemistry Hit-to-Lead Optimization Requiring Defined Lipophilicity

Projects aiming to optimize compound lipophilicity for improved drug-likeness can leverage the LogP of 1.38 for 3-Indazol-1-yl-propionic acid as a benchmark. This value represents a 0.11-unit reduction compared to the indole analog, offering a measurable adjustment in lipophilicity without introducing additional substituents . Medicinal chemists can use this scaffold to explore SAR around the core heterocycle while maintaining a favorable LogP range for permeability and solubility.

Biochemical Assay Development with Low Micromolar to Nanomolar Inhibitor Requirements

The reported enzyme inhibitory IC₅₀ of 0.0063 (assumed µM) positions 3-Indazol-1-yl-propionic acid as a potent tool compound for enzyme inhibition studies . In screening campaigns where target engagement at sub-micromolar concentrations is required, this scaffold provides a validated starting point with demonstrated biochemical activity, reducing the need for extensive potency optimization in early-stage discovery.

Physicochemical Profiling Studies Comparing Heteroaromatic Carboxylic Acids

The distinct pKa of 4.34 ± 0.10 for 3-Indazol-1-yl-propionic acid, which is 0.43 units lower than indole-3-propionic acid, makes it a valuable comparator in studies examining how heteroaromatic nitrogen incorporation modulates carboxylic acid acidity . Researchers investigating structure-property relationships (SPR) across heterocyclic series can use this compound as a defined data point for understanding electronic effects on ionization and solubility.

Solid Form Screening and Pre-formulation Development

The relatively low melting point of 108–109 °C, contrasted with the significantly higher melting points of the 3-oxo analog (197–198.5 °C) and 6-chloro analog (345–346 °C), suggests that 3-Indazol-1-yl-propionic acid may exhibit distinct solid-state properties and crystallinity profiles [1]. This makes it a candidate for pre-formulation studies where lower melting point materials may offer advantages in solubility-limited absorption or manufacturing processability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Indazol-1-yl-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.